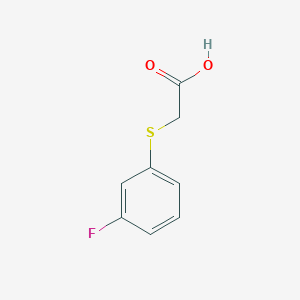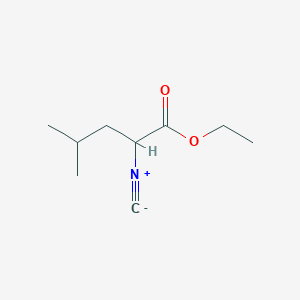
Praseodymium(III) acetate hydrate
Übersicht
Beschreibung
Praseodymium(III) acetate hydrate is an inorganic compound composed of a praseodymium atom trication and three acetate groups as anions. This compound commonly forms the dihydrate, with the chemical formula Pr(C₂H₃O₂)₃·2H₂O. It appears as a green solid and is known for its applications in various scientific fields .
Wirkmechanismus
Target of Action
Praseodymium(III) acetate hydrate is an inorganic salt composed of a Praseodymium atom trication and three acetate groups as anions . This compound commonly forms the dihydrate . It is used to make color glasses and enamels; when mixed with certain other materials, Praseodymium produces an intense clean yellow color in glass . The other main application is used to manufacturing pigment and ink color .
Mode of Action
It is known that the compound can interact with other materials to produce an intense clean yellow color in glass . This suggests that it may have a role in altering the optical properties of materials.
Biochemical Pathways
Research has shown that praseodymium(iii) can be recovered and separated from aqueous nitrate solutions using hydrogenated dowex 50wx8 resin . This indicates that this compound may interact with certain resins and other materials in a way that affects their chemical properties.
Result of Action
The result of the action of this compound is primarily observed in its applications. When mixed with certain other materials, it produces an intense clean yellow color in glass . This suggests that it may alter the optical properties of materials. In addition, it is used in the manufacturing of pigments and ink color .
Biochemische Analyse
Biochemical Properties
Praseodymium(III) acetate hydrate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with acidic cation exchange resins, which are used in the recovery and separation of rare earth elements . The compound’s interaction with these resins involves the formation of complexes that facilitate the adsorption and desorption processes. Additionally, this compound can form complexes with proteins and enzymes, potentially affecting their activity and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of great interest in biochemical research. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to impact the adsorption capacity of cells when used in conjunction with cation exchange resins . These interactions can lead to changes in cellular behavior, including alterations in metabolic activity and gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature and pH. Over time, this compound may degrade into other praseodymium-containing compounds, such as praseodymium(III) oxyacetate and praseodymium(III) oxycarbonate . These degradation products can have different biochemical properties and effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic activity and gene expression. In some cases, high doses of this compound may result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects is essential for determining the compound’s safety and efficacy in biochemical applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors in determining its biochemical effects. The compound can be transported across cell membranes through specific transporters or binding proteins, which facilitate its uptake and localization within cells . Once inside the cells, this compound can accumulate in specific compartments, influencing its activity and interactions with biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Praseodymium(III) acetate hydrate can be synthesized through the reaction of praseodymium(III) oxide with acetic acid. The reaction typically proceeds as follows: [ \text{Pr}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Pr}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} ]
Alternatively, praseodymium(III) carbonate or praseodymium(III) hydroxide can be used as starting materials .
Industrial Production Methods: In industrial settings, this compound is produced by reacting praseodymium(III) oxide with acetic acid under controlled conditions to ensure high purity and yield. The reaction is typically carried out in aqueous solution, followed by crystallization to obtain the hydrate form .
Analyse Chemischer Reaktionen
Types of Reactions: Praseodymium(III) acetate hydrate undergoes various chemical reactions, including:
Coordination Reactions: It forms coordination complexes with various ligands due to the presence of the praseodymium trication.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized under specific conditions to form higher oxidation state compounds.
Reduction: It can be reduced using suitable reducing agents to form lower oxidation state compounds.
Major Products:
- Praseodymium(III) oxyacetate
- Praseodymium(III) oxycarbonate
- Praseodymium(III) oxide
Wissenschaftliche Forschungsanwendungen
Praseodymium(III) acetate hydrate has a wide range of applications in scientific research, including:
- Chemistry: It is used as a precursor for the synthesis of other praseodymium compounds and as a catalyst in various chemical reactions .
- Biology: It is employed in studies involving rare earth elements and their interactions with biological systems.
- Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
- Industry: It is used in the production of color glasses and enamels, where it imparts an intense clean yellow color. It is also used in the manufacturing of pigments and ink colors .
Vergleich Mit ähnlichen Verbindungen
- Neodymium(III) acetate hydrate
- Samarium(III) acetate hydrate
- Lanthanum(III) acetate hydrate
- Europium(III) acetate hydrate
- Dysprosium(III) acetate hydrate
Comparison: Praseodymium(III) acetate hydrate is unique due to its specific electronic configuration and the resulting chemical properties. Compared to other lanthanide acetates, it exhibits distinct coordination behavior and reactivity, making it valuable in specific applications such as color glass production and catalysis .
Eigenschaften
IUPAC Name |
acetic acid;praseodymium;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.H2O.Pr/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBWWHHFCKKZJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Pr] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O7Pr | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


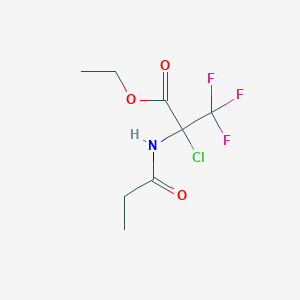
![Ethyl 2-chloro-2-[(4-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3041585.png)
![Ethyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate hemihydrate](/img/structure/B3041586.png)
![4-Amino-1-[(1-bromo-6-fluoro-2-naphthyl)methyl]pyridinium bromide](/img/structure/B3041587.png)
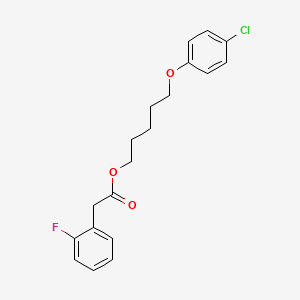
![Ethyl 3,3,3-trifluoro-2-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B3041591.png)
![5,5,6-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3041596.png)
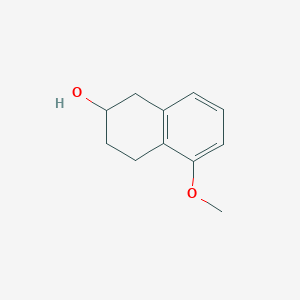
![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B3041598.png)
![Ethyl 2-[(2,6-dichlorobenzoyl)amino]acetate](/img/structure/B3041601.png)
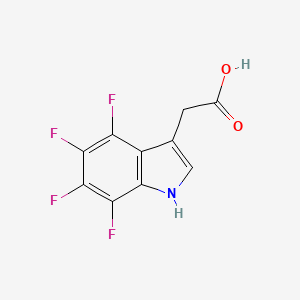
![diisobutyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate](/img/structure/B3041604.png)
